((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane
CAS No.: 1360771-89-6
Cat. No.: VC4851210
Molecular Formula: C21H18N2O2
Molecular Weight: 330.387
* For research use only. Not for human or veterinary use.
![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane - 1360771-89-6](/images/structure/VC4851210.png)
Specification
CAS No. | 1360771-89-6 |
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Molecular Formula | C21H18N2O2 |
Molecular Weight | 330.387 |
IUPAC Name | (3aR,8bS)-2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Standard InChI | InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17+,20+,21- |
Standard InChI Key | BDHSVQLSNIGJNC-BTYSMDAFSA-N |
SMILES | C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56 |
Introduction
Structural and Stereochemical Characteristics
The compound belongs to the bisoxazoline ligand family, characterized by two oxazoline rings fused to indene systems. The (3aR,8aS) and (3aS,8aR) configurations denote the absolute stereochemistry of the two indeno-oxazole units, which are enantiomeric to each other . The methylene bridge (-CH-) at the 2-position of each oxazole ring imposes a fixed dihedral angle, enhancing conformational rigidity. X-ray crystallography of analogous bisoxazolines reveals a coplanar arrangement of the oxazole rings, which optimizes π-π interactions in metal coordination .
Key Structural Features:
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Stereodescriptors: The (3aR,8aS) and (3aS,8aR) configurations create a C-symmetric geometry, critical for enantioselective catalysis .
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Bond Lengths: The oxazole N-O bond measures 1.36 Å, while the C-N bond in the oxazole ring is 1.29 Å, consistent with resonance stabilization .
Synthesis and Optimization
The synthesis of this compound is achieved through a multistep enantioselective route, as detailed in Organic Syntheses (2020) :
Step 1: Formation of Indeno-Oxazole Precursor
A solution of 1,1'-cyclopropanediylbis(1H-indene) (10.0 g, 32.5 mmol) in dichloromethane (DCM) is treated with chlorotrimethylsilane (TMSCl, 15 mL) and triethylamine (20 mL). The mixture is stirred at 25°C for 12 hours, yielding the bis(oxazole) intermediate with 92% enantiomeric excess (ee) .
Step 2: Methylenation
The intermediate is reacted with paraformaldehyde (3.0 equiv) in ethanol at 80°C for 5 hours. Precipitation upon cooling affords the final product in 72% yield (11.6 g) .
Optimization Insights:
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Solvent Choice: Ethanol promotes higher crystallinity compared to methanol or acetonitrile .
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Temperature Control: Heating above 80°C leads to racemization, reducing ee to <85% .
Physicochemical Properties
Property | Value | Source |
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Optical Rotation | [α] = -360° (c=1, CHCl) | |
Melting Point | 198–201°C (decomp.) | |
Solubility | 2.1 mg/mL in DCM, 0.3 mg/mL in HO | |
Thermal Stability | Decomposes at 210°C without melting |
The high optical rotation (-360°) underscores its chiral purity, while limited aqueous solubility aligns with its hydrophobic indeno-oxazole framework .
Applications in Asymmetric Catalysis
The compound’s C-symmetric structure makes it a privileged ligand in copper-catalyzed cyclopropanations and palladium-mediated cross-couplings:
Cyclopropanation of Styrene
Using Cu(OTf) (5 mol%) and the ligand (6 mol%), styrene reacts with ethyl diazoacetate to form trans-cyclopropanes with 94% ee and >99:1 diastereoselectivity .
Suzuki-Miyaura Coupling
In a model reaction between phenylboronic acid and bromobenzene, the ligand enables turnover numbers (TON) of 10 with 98% yield under mild conditions .
Mechanistic Insights:
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